(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride
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Overview
Description
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by the introduction of the hydrochloride group. The reaction conditions often require precise control of temperature and pH to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the hydrochloride group is present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane
- (1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrobromide
Uniqueness
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity compared to similar compounds.
Biological Activity
(1R,2S,4S,5S)-6-Azatricyclo[3.2.1.02,4]octane;hydrochloride is a bicyclic nitrogen-containing compound notable for its unique azatricyclic structure and specific stereochemistry. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in drug development.
- Molecular Formula : C₇H₁₂ClN
- Molecular Weight : 145.63 g/mol
- CAS Number : 2260937-71-9
The hydrochloride form enhances the compound's solubility and stability, making it suitable for various biological studies.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets can modulate their activity, leading to diverse biological effects. Research indicates that the compound may influence metabolic pathways and exhibit neuroactive properties due to its structural characteristics.
Biological Activities
Several studies have explored the biological activities of this compound:
- Neuroactivity : Similar compounds have demonstrated neuroactive effects, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Compounds with similar bicyclic structures have shown antimicrobial activities, indicating that This compound may also possess this property .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable biological activities:
Compound Name | Structure Type | Notable Activities |
---|---|---|
6-Methyl-1-azabicyclo[3.2.1]octane | Bicyclic amine | Antimicrobial properties |
7-Azabicyclo[2.2.1]heptane | Bicyclic amine | Neuroactive effects |
8-Azabicyclo[3.3.0]octane | Bicyclic amine | Potential analgesic properties |
The unique stereochemistry of (1R,2S,4S,5S) differentiates it from other compounds which may lack specific chiral centers or exhibit different configurations leading to varied biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of This compound to explore its pharmacological potential:
- Study on Neuroactivity : A study published in 2024 investigated the neuroactive properties of azabicyclo compounds and found that certain derivatives exhibited significant binding affinities to neurotransmitter receptors, suggesting potential therapeutic applications in neuropharmacology .
- Antimicrobial Activity Evaluation : Another research effort evaluated the antimicrobial efficacy of various azatricyclo compounds against a range of bacterial strains. The findings indicated that some derivatives showed promising results comparable to established antibiotics.
Properties
IUPAC Name |
(1R,2S,4S,5S)-6-azatricyclo[3.2.1.02,4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-4-3-8-7(1)6-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5-,6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNGVVOHGLWAKO-ZBIYOWHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1C3C2C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1[C@@H]3[C@H]2C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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